![molecular formula C21H21N3O5 B2504702 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941958-04-9](/img/structure/B2504702.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

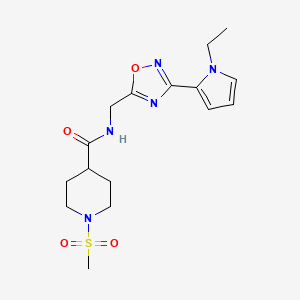

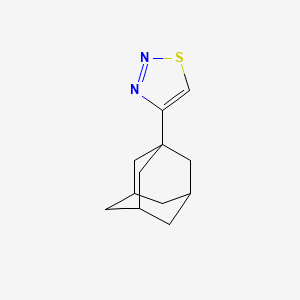

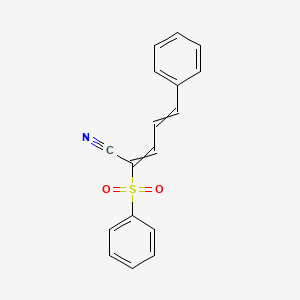

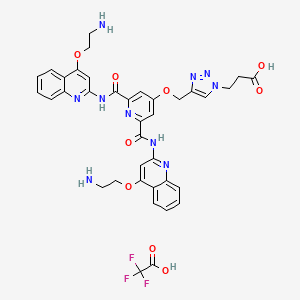

The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives, which have been evaluated for their anticonvulsant properties . These compounds are synthesized by coupling reactions and have shown promising biological activity in preclinical models.

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions using reagents like N,N-carbonyldiimidazole (CDI) to join chemical fragments of known antiepileptic drugs . For instance, the synthesis of a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a method that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

X-ray diffraction studies are a common method to determine the molecular structure of heterocyclic compounds . The molecular structure of related compounds, such as 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide, has been elucidated using this technique, revealing details like intramolecular and intermolecular hydrogen bonds . Similarly, the structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was characterized, showing π-π interactions and hydrogen-bonding interactions that form a three-dimensional network .

Chemical Reactions Analysis

The chemical reactions of related compounds often involve interactions with biological targets. For example, the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were found to inhibit tubulin polymerization and induce G(2)/M-phase arrest in cancer cells . These types of interactions could be relevant to the chemical reactions of this compound in a biological context.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be influenced by their molecular structure. For instance, compounds with naphthalimide moieties connected to benzoic acid chloride were found to be luminescent in both solution and solid state, and they exhibited aggregation-enhanced emission (AEE) properties . These properties are often investigated using various spectroscopic techniques and can provide insights into the behavior of this compound under different conditions.

Applications De Recherche Scientifique

Orexin Receptor Antagonism and Eating Disorders

Research has indicated the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse. Compounds targeting these receptors, including SB-649868, have shown promise in reducing binge eating in animal models without affecting standard food pellet intake. This suggests a potential application for compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in the treatment of eating disorders with a compulsive component, highlighting the importance of selective antagonism at orexin receptors for novel pharmacological treatments (Piccoli et al., 2012).

Anticonvulsant Activity

The synthesis of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides has demonstrated potential anticonvulsant properties. These compounds, resembling closely to clinically relevant antiepileptic drugs, have been tested in various seizure models, showing promising results. This research area explores the potential of derivatives of this compound for the development of new antiepileptic treatments (Kamiński et al., 2016).

Antimicrobial and Antiviral Activities

Compounds with a similar structural backbone have been evaluated for their antimicrobial activity against pathogenic bacterial species and their potential as inhibitors of essential enzymes for SARS-CoV-2 proliferation. This indicates a broader spectrum of biological activities, potentially including antiviral properties, which could be relevant for compounds like this compound (Al‐Janabi et al., 2020).

Material Science and Polymer Research

In the field of material science, studies on compounds related to this compound have explored their incorporation into polymers for fast crystallization applications. The thermal history and shear flow's effect on crystallization behavior have been particularly noted, suggesting applications in developing new materials with enhanced properties (Shen et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have shown activity against various cancer cell lines .

Biochemical Pathways

Compounds causing cell cycle arrest and apoptosis often affect pathways related to cell division and survival, such as the p53 pathway and the bcl-2 family pathways .

Result of Action

The result of the compound’s action, based on related compounds, could be the inhibition of cancer cell growth. This is typically achieved through the induction of cell cycle arrest and apoptosis, leading to a decrease in the number of proliferating cancer cells .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-13-4-6-15(10-16(13)24-8-2-3-19(24)25)23-21(27)20(26)22-11-14-5-7-17-18(9-14)29-12-28-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKICRSAOVLKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)

![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)

![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)